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Compound of Interest

Compound Name:
3-Chloro-4-(trifluoromethyl)pyridin-

2-amine

CAS No.: 1227513-97-4

Cat. No.: B1378989

Get Quote

Executive Summary
The pyridine moiety, particularly when substituted with halogen and trifluoromethyl groups, is a

cornerstone of modern agrochemical and pharmaceutical design.[1] While the 3-chloro-5-

(trifluoromethyl) isomer is the industry standard (found in blockbuster fungicides like

Fluopyram), the 3-chloro-4-(trifluoromethyl) isomer represents an under-exploited chemical

space.

This guide analyzes 3-Chloro-4-(trifluoromethyl)pyridin-2-amine, a critical building block for

exploring novel intellectual property (IP) vectors. By shifting the CF3 group from the C5 to the

C4 position, researchers can modulate lipophilicity vectors and metabolic stability while

retaining the essential electron-deficient core required for pi-stacking interactions in active

sites.
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Property Value

IUPAC Name 3-Chloro-4-(trifluoromethyl)pyridin-2-amine

CAS Number 1227513-97-4

Molecular Formula C6H4ClF3N2

Molecular Weight 196.56 g/mol

Key Features
High lipophilicity, electron-deficient ring,

orthogonal functionalization handles (NH2, Cl).

Structural Significance & SAR Logic
The biological activity of pyridine analogs is governed by the electronic and steric environment

of the ring nitrogen and the exocyclic amine.

The "Isomer Effect" in Drug Design
Switching the trifluoromethyl group from C5 to C4 drastically alters the molecule's shape and

electronic distribution.

3-Chloro-5-CF3 (Standard): The CF3 group is meta to the amino group. This vector is

optimized for hydrophobic pockets in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

3-Chloro-4-CF3 (Target): The CF3 group is para to the ring nitrogen and meta to the amino

group. This creates a different steric "shadow," potentially overcoming resistance

mechanisms in fungi or kinases that have mutated to block the standard C5-substituted

ligands.

Electronic Modulation
The 3-chloro substituent provides two critical functions:

Conformational Lock: It forces orthogonal twisting of N-linked amides (common in drug

scaffolds) via steric clash, often locking the bioactive conformation.

Metabolic Blocking: It protects the electron-rich C3 position from oxidative metabolism.
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Synthetic Pathways and Protocols
Synthesis of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine requires precise regiocontrol to

avoid over-chlorination.

Primary Synthesis Route: Electrophilic Chlorination
The most robust lab-scale method involves the chlorination of the commercially available 4-

(trifluoromethyl)pyridin-2-amine.

Experimental Protocol: Regioselective Chlorination
Objective: Synthesize 3-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Precursor: 4-(trifluoromethyl)pyridin-2-amine (CAS: 147149-98-2).

Reagent: N-Chlorosuccinimide (NCS).

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

Dissolution: Dissolve 10.0 mmol of 4-(trifluoromethyl)pyridin-2-amine in 20 mL of anhydrous

Acetonitrile.

Reagent Addition: Cool the solution to 0°C. Add 10.5 mmol (1.05 eq) of NCS portion-wise

over 15 minutes. Reasoning: Low temperature prevents di-chlorination at the C5 position.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 4:1) or LC-MS.

Quench: Pour the reaction mixture into 50 mL of saturated sodium thiosulfate solution to

neutralize unreacted active chlorine.

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry

over Na2SO4, and concentrate.[2]

Purification: Purify via silica gel column chromatography. The 3-chloro isomer typically elutes

before the 5-chloro isomer due to internal hydrogen bonding or steric shielding.
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Industrial Alternative: Amination
For larger scales, starting from 2,3-dichloro-4-(trifluoromethyl)pyridine is preferred to avoid

isomer separations.

Reaction: SnAr (Nucleophilic Aromatic Substitution).

Conditions: NH3 (aq), 150°C, Autoclave.

Selectivity: The C2-chlorine is significantly more electrophilic than the C3-chlorine due to the

adjacent ring nitrogen (ortho-effect) and the para-CF3 group withdrawing electron density.

Synthesis Workflow Diagram
The following diagram visualizes the decision logic for synthesis based on starting material

availability.
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Target: 3-Chloro-4-(trifluoromethyl)pyridin-2-amine

Route A: Lab Scale
(Electrophilic Substitution)

Route B: Industrial Scale
(SnAr Amination)

Precursor:
4-(trifluoromethyl)pyridin-2-amine

Precursor:
2,3-dichloro-4-(trifluoromethyl)pyridine

Reagent: NCS (1.05 eq)
Solvent: ACN, 0°C -> RT

Reagent: NH3 (aq)
Conditions: Autoclave, 150°C

Critical Control:
Prevent 5-chloro byproduct

Purification:
Silica Chromatography

(Hex/EtOAc)

Mechanism: SnAr
(C2-Cl is more reactive)

Pure Product
CAS: 1227513-97-4

Click to download full resolution via product page

Caption: Synthesis logic flow comparing electrophilic chlorination (Route A) and nucleophilic

amination (Route B).

Agrochemical & Pharmaceutical Applications[1][3]
[4][5]
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Agrochemicals: The SDHI Connection
Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides. The market

leader, Fluopyram, utilizes a 2-amino-3-chloro-5-(trifluoromethyl)pyridine linker.

Analog Opportunity: Replacing the 5-CF3 core with the 4-CF3 core creates "Next-Gen"

SDHIs.

Mechanism: These compounds bind to the ubiquinone-binding pocket of Complex II. The 3-

chloro group is essential for twisting the amide bond to fit the binding cleft.

Resistance Breaking: Fungal strains resistant to Fluopyram often have mutations in the

binding pocket. The 4-CF3 analog presents a different volume vector, potentially retaining

potency against resistant strains.

Medicinal Chemistry: Kinase Inhibition
In oncology, aminopyridines are privileged scaffolds for kinase inhibitors (e.g., Sorafenib

derivatives).

Bioisosterism: The 3-Cl-4-CF3 moiety serves as a bioisostere for 2-amino-4-tert-butylpyridine

or substituted anilines.

Lipophilicity: The CF3 group increases logP, improving membrane permeability, while the

pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge region.

Structure-Activity Relationship (SAR) Map
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Caption: SAR map detailing the functional roles of each substituent on the pyridine core.

Comparative Data: Analogs
The following table contrasts the target molecule with its commercially dominant isomers.

Feature 3-Cl-4-CF3 (Target)
3-Cl-5-CF3
(Fluopyram Core)

4-CF3 (Flonicamid
Core)

CAS 1227513-97-4 7252-51-9 147149-98-2

Electronic Nature Strongly e- deficient Strongly e- deficient
Moderately e-

deficient

Steric Bulk Para to Nitrogen Meta to Nitrogen Para to Nitrogen

Primary Use
Research / Emerging

IP

Commercial

Fungicides
Insecticides

Key Reactivity C2-Amination favored C2-Amination favored C2-Amination favored
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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